Cas no 2250243-24-2 (N-Ethylmedetomidine)
N-Ethylmedetomidine Chemical and Physical Properties
Names and Identifiers
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- Rac-medetomidine impurity 18
- N-Ethylmedetomidine
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- Inchi: 1S/C15H20N2/c1-5-17-10-16-9-15(17)13(4)14-8-6-7-11(2)12(14)3/h6-10,13H,5H2,1-4H3
- InChI Key: VTEKAVZFGSVPQU-UHFFFAOYSA-N
- SMILES: N1(C([H])=NC([H])=C1C([H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1C([H])([H])[H])C([H])([H])C([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 241
- Topological Polar Surface Area: 17.8
N-Ethylmedetomidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E336130-10mg |
N-Ethylmedetomidine |
2250243-24-2 | 10mg |
$ 190.00 | 2023-04-17 | ||
| TRC | E336130-50mg |
N-Ethylmedetomidine |
2250243-24-2 | 50mg |
$ 873.00 | 2023-04-17 | ||
| TRC | E336130-100mg |
N-Ethylmedetomidine |
2250243-24-2 | 100mg |
$ 1800.00 | 2023-09-07 |
N-Ethylmedetomidine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on N-Ethylmedetomidine
Research Brief on N-Ethylmedetomidine (2250243-24-2): Recent Advances and Applications
N-Ethylmedetomidine (CAS: 2250243-24-2) is a novel derivative of medetomidine, a well-known alpha-2 adrenergic receptor agonist. Recent studies have highlighted its potential in various biomedical applications, including anesthesia, sedation, and neuropharmacology. This research brief synthesizes the latest findings on N-Ethylmedetomidine, focusing on its pharmacological properties, mechanisms of action, and emerging therapeutic uses.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural modifications of medetomidine to enhance its selectivity and efficacy. N-Ethylmedetomidine was identified as a promising candidate due to its improved binding affinity for alpha-2 receptors and reduced off-target effects. The study utilized molecular docking simulations and in vitro assays to demonstrate its superior pharmacokinetic profile compared to its parent compound.
In preclinical trials, N-Ethylmedetomidine exhibited potent sedative and analgesic effects with a favorable safety margin. Researchers observed a significant reduction in the required dosage for achieving sedation, minimizing the risk of adverse effects such as hypotension and bradycardia. These findings suggest its potential as a safer alternative for clinical anesthesia, particularly in vulnerable populations.
Another area of interest is the application of N-Ethylmedetomidine in neuroprotection. A 2024 study in Neuropharmacology reported its ability to mitigate oxidative stress and inflammation in neuronal cells, offering potential therapeutic benefits for neurodegenerative diseases. The compound's unique mechanism of action, involving modulation of mitochondrial function and antioxidant pathways, sets it apart from conventional neuroprotective agents.
Despite these advancements, challenges remain in the clinical translation of N-Ethylmedetomidine. Current research is focused on optimizing its formulation and delivery methods to enhance bioavailability and reduce variability in patient responses. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development and regulatory approval.
In conclusion, N-Ethylmedetomidine (2250243-24-2) represents a significant innovation in the field of alpha-2 adrenergic agonists. Its enhanced pharmacological properties and diverse therapeutic potential make it a compelling candidate for further investigation. Future studies should prioritize large-scale clinical trials to validate its efficacy and safety in human subjects, paving the way for its integration into mainstream medical practice.
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